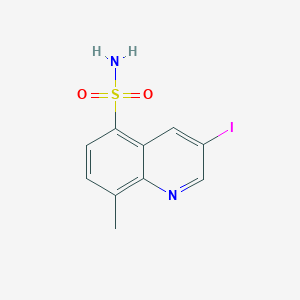
3-Iodo-8-methylquinoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-8-methylquinoline-5-sulfonamide is a chemical compound with the molecular formula C₁₀H₉IN₂O₂S and a molecular weight of 348.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylquinoline-5-sulfonamide typically involves the iodination of 8-methylquinoline followed by sulfonamide formation. One common method includes:
Iodination: 8-methylquinoline is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 3-position.
Sulfonamide Formation: The iodinated product is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the sulfonamide group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions
3-Iodo-8-methylquinoline-5-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-8-methylquinoline-5-sulfonamide.
科学研究应用
3-Iodo-8-methylquinoline-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Iodo-8-methylquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-Bromo-8-methylquinoline-5-sulfonamide
- 3-Chloro-8-methylquinoline-5-sulfonamide
- 3-Fluoro-8-methylquinoline-5-sulfonamide
Uniqueness
3-Iodo-8-methylquinoline-5-sulfonamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in certain applications.
属性
分子式 |
C10H9IN2O2S |
|---|---|
分子量 |
348.16 g/mol |
IUPAC 名称 |
3-iodo-8-methylquinoline-5-sulfonamide |
InChI |
InChI=1S/C10H9IN2O2S/c1-6-2-3-9(16(12,14)15)8-4-7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,14,15) |
InChI 键 |
OENFSTSVSIXDPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)N)C=C(C=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)


![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
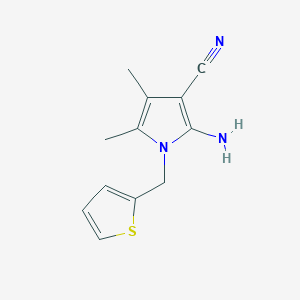

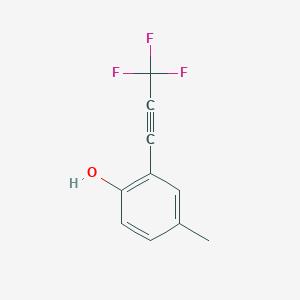
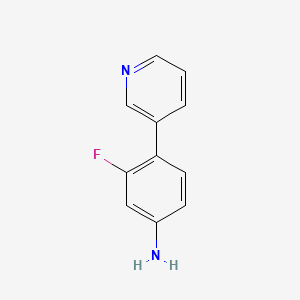
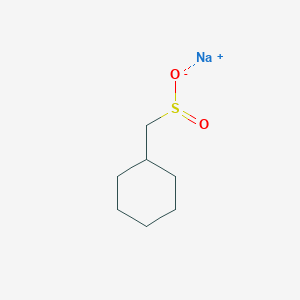
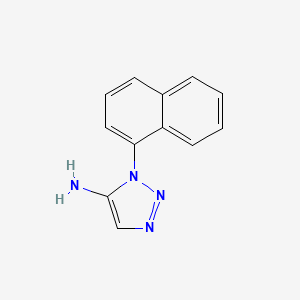
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)

